molecular formula C19H21Cl2NO5S B11399488 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide

2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide

Cat. No.: B11399488
M. Wt: 446.3 g/mol
InChI Key: JYJIWHZEQAYAMI-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide is an organic compound with a complex structure. It is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research. This compound is characterized by the presence of dichlorophenoxy, dioxidotetrahydrothiophen, and methylfuran groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Large-scale esterification using industrial reactors.

    Continuous Amidation: Continuous flow reactors are used for the amidation process to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide is unique due to its combination of dichlorophenoxy, dioxidotetrahydrothiophen, and methylfuran groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H21Cl2NO5S

Molecular Weight

446.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]propanamide

InChI

InChI=1S/C19H21Cl2NO5S/c1-12-3-5-16(26-12)10-22(15-7-8-28(24,25)11-15)19(23)13(2)27-18-6-4-14(20)9-17(18)21/h3-6,9,13,15H,7-8,10-11H2,1-2H3

InChI Key

JYJIWHZEQAYAMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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